molecular formula C10H12Cl2N4O6S B8477806 2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide

2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide

Cat. No. B8477806
M. Wt: 387.2 g/mol
InChI Key: FEPPIXLQXDJECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C10H12Cl2N4O6S and its molecular weight is 387.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,4-Dinitro-5-[bis(2-chloroethyl)amino]benzenesulfonamide

Molecular Formula

C10H12Cl2N4O6S

Molecular Weight

387.2 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-2,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C10H12Cl2N4O6S/c11-1-3-14(4-2-12)7-6-10(23(13,21)22)9(16(19)20)5-8(7)15(17)18/h5-6H,1-4H2,(H2,13,21,22)

InChI Key

FEPPIXLQXDJECC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-])N(CCCl)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of the above diol (IX) (1.90 g, 5.43 mmol) and Et3N (1.90 mL, 14 mmol) in dry THF (60 mL) was treated dropwise at 0° C. with methanesulfonyl chloride (0.89 mL, 11 mmol). After a further 15 min, the solution was diluted with EtOAc, washed well with water, and worked up to give the crude dimesylate (Id: X=OSO2Me, R=SO2NH2). This was immediately dissolved in DMF (50 mL) containing LiCl (20 g), and the mixture stirred at 130° C. for 15 min before solvent was removed under reduced pressure. The residue was partitioned between EtOAc and water, and the organic layer was worked up and chromatographed on silica gel. Elution with EtOAc gave 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzenesulfonamide (18) (Id: X=Cl, R=SO2NH2) (1.47 g, 64%), mp 153°-154° C. (EtOAc/petroleum ether). 1H NMR ((CD3)2CO) δ 8.54. (S, 1H, H-3), 7.99 (br, 2H, SO2NH2), 7.91 (S, 1H, H-6), 3.84 (t, J=5.6 Hz, 4H, CH2Cl), 3.67 (t, J=5.6 Hz, 4H, CH2N). 13C NMR ((CD3)2CO) δ 146.13 (C-5), 140.64 (C-1), 138.86, 136.93 (C-2,4), 124.95, 121.77 (C-3,6), 52.47 (CH2N), 41.62 (CH2Cl). Anal. (C10H12Cl2N4O6S) C,H,N,S.
Name
diol
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.89 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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